3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure, which includes a tert-butoxycarbonyl group and a phenyl substituent. The compound has the molecular formula and a molecular weight of approximately 241.29 g/mol. It is classified under azabicyclo compounds, which are known for their unique structural features and potential applications in medicinal chemistry.
The synthesis of 3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves several key steps:
The synthesis may employ various reagents and conditions tailored to optimize yield and purity. For instance, using solvents like tetrahydrofuran or dichloromethane under controlled temperatures can enhance reaction efficiency.
The molecular structure of 3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid features:
The compound's structural formula can be represented as:
The Simplified Molecular Input Line Entry System (SMILES) representation is: CC(C)(C)OC(=O)N1CC2CC(C(=O)O)(C2)C1
.
3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can participate in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid primarily involves its interaction with biological targets, potentially influencing enzyme activity or receptor binding due to its structural similarity to naturally occurring compounds.
Research indicates that compounds within this class may exhibit properties similar to those of saturated analogues of pyridine, which can affect neurotransmitter systems or other biological pathways.
The compound exhibits:
Key chemical properties include:
3-[(tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: